molecular formula C9H7ClO2S B2689754 3-Phenylprop-2-yne-1-sulfonyl chloride CAS No. 2138423-35-3

3-Phenylprop-2-yne-1-sulfonyl chloride

Cat. No. B2689754
CAS RN: 2138423-35-3
M. Wt: 214.66
InChI Key: LUECDVVATRNOHR-UHFFFAOYSA-N
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Description

3-Phenylprop-2-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S . It has a molecular weight of 214.67 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.663g/mol . It has a XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 213.986g/mol .

Scientific Research Applications

Catalytic Applications

Research highlights the use of sulfonated ionic liquids as efficient catalysts in organic synthesis. For instance, the design and application of new ionic liquids, such as 1-sulfopyridinium chloride, have been explored for catalyzing tandem Knoevenagel–Michael reactions, offering a green and efficient method for synthesizing bis(pyrazol-5-ol) derivatives under mild conditions (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

Sulfonamide moieties are pivotal in the synthesis of heterocyclic compounds with antimicrobial properties. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety demonstrates the utility of these compounds as potential antimicrobial agents (Darwish et al., 2014).

Material Science

In material science, the synthesis and application of sulfonic acid functionalized pyridinium chloride as a catalyst for the solvent-free synthesis of organic compounds indicate the role of such sulfonated compounds in enhancing reaction efficiency and selectivity (Moosavi‐Zare et al., 2013).

Polymer Science

The study of sulfonated polyaniline and its parent systems through X-ray photoelectron spectroscopy (XPS) provides insights into the structure and protonation level of these materials, highlighting their potential in conducting polymers and electronic applications (Yue & Epstein, 1991).

Pharmaceutical Applications

In the pharmaceutical domain, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents exemplifies the application of sulfonyl chloride derivatives in developing novel therapeutic agents (Redda et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-phenylprop-2-yne-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECDVVATRNOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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